Cas no 40217-31-0 (1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one)

1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one is a chalcone derivative characterized by its furyl and nitrophenyl functional groups. This compound exhibits notable reactivity due to the conjugated enone system, making it a valuable intermediate in organic synthesis. Its structural features facilitate applications in the development of pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group enhances electrophilic properties, enabling further functionalization, while the furyl moiety contributes to its versatility in heterocyclic chemistry. The compound's well-defined molecular structure ensures consistent performance in reactions such as Michael additions or cyclizations. It is typically supplied with high purity, ensuring reliability in research and industrial processes.
1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one structure
40217-31-0 structure
Product name:1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one
CAS No:40217-31-0
MF:C13H9NO4
Molecular Weight:243.215
MDL:MFCD00020929
CID:2631824
PubChem ID:5760302

1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one 化学的及び物理的性質

名前と識別子

    • 40217-31-0
    • 1-Furan-2-yl-3-(3-nitro-phenyl)-propenone
    • SCHEMBL2036310
    • SCHEMBL2033673
    • MFCD00020929
    • Z57114447
    • (2E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
    • (2E)-1-(2-furyl)-3-(3-nitrophenyl)-2-propen-1-one
    • SR-01000356389
    • STK841096
    • AKOS000522160
    • SR-01000356389-1
    • (E)-1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
    • MLS001207248
    • 1-(furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
    • 1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one
    • CHEMBL1348175
    • SMR000515330
    • 667-264-2
    • MDL: MFCD00020929
    • インチ: InChI=1S/C13H9NO4/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H/b7-6+
    • InChIKey: NSUYUXFCVIEMIN-VOTSOKGWSA-N

計算された属性

  • 精确分子量: 243.05315777Da
  • 同位素质量: 243.05315777Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 347
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 76Ų

1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB422259-5g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one; .
40217-31-0
5g
€658.70 2025-02-14
abcr
AB422259-10g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one; .
40217-31-0
10g
€786.50 2025-02-14
abcr
AB422259-25 g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
40217-31-0
25g
€1169.90 2023-06-16
abcr
AB422259-1g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one; .
40217-31-0
1g
€339.20 2025-02-14
abcr
AB422259-25g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one; .
40217-31-0
25g
€1169.90 2025-02-14
abcr
AB422259-5 g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
40217-31-0
5g
€658.70 2023-06-16
abcr
AB422259-10 g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
40217-31-0
10g
€786.50 2023-06-16
abcr
AB422259-1 g
(2E)-1-(Furan-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one
40217-31-0
1g
€339.20 2023-06-16

1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-one 関連文献

1-(2-Furyl)-3-(3-nitrophenyl)-2-propen-1-oneに関する追加情報

1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One: A Comprehensive Overview

The compound with CAS No. 40217-31-0, commonly referred to as 1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a furan ring and a nitrobenzene moiety, making it a valuable subject for both theoretical and applied research. Recent advancements in synthetic methodologies and its potential applications in drug discovery have further underscored its importance in contemporary scientific discourse.

1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One exhibits a distinctive molecular architecture that facilitates diverse chemical reactivity. The furan ring, a five-membered aromatic heterocycle, contributes to the molecule's electronic properties, while the nitrobenzene group introduces steric and electronic effects that can influence its interaction with biological systems. These structural features make the compound an ideal candidate for exploring non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical in many biochemical processes.

Recent studies have highlighted the potential of 1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a building block for constructing antitumor agents and anti-inflammatory drugs. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, has further expanded its utility in medicinal chemistry. The integration of this compound into larger molecular frameworks has demonstrated promising results in preclinical models, suggesting its potential role in therapeutic development.

The synthesis of 1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One involves a series of well-established organic reactions, including Friedel-Crafts acylation and Michael addition. These methods not only ensure high yields but also allow for precise control over the stereochemistry and regioselectivity of the product. The development of more efficient synthetic routes, leveraging modern catalytic systems and green chemistry principles, has further enhanced the accessibility of this compound for large-scale applications.

In terms of spectroscopic characterization, 1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One exhibits distinct absorption bands in UV-vis spectroscopy, which are indicative of its conjugated π-system. These spectral properties have been exploited in various analytical techniques, such as fluorescence sensing and electrochemical detection, to monitor its behavior under different environmental conditions. Additionally, computational studies using density functional theory (DFT) have provided deeper insights into the electronic structure and reactivity of this compound, paving the way for rational design of related molecules.

From an environmental perspective, the stability and biodegradability of 1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One have been evaluated to assess its potential impact on ecosystems. Experimental data indicate that the compound undergoes slow degradation under aerobic conditions, suggesting the need for careful waste management practices during its synthesis and use. However, its relatively low toxicity profile makes it a safer alternative compared to other similar compounds in certain industrial applications.

In conclusion, CAS No. 40217-31-0, or 1-(2-Furyl)-3-(3-Nitrophenyl)-2-Propen-1-One, stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure, coupled with emerging applications in drug discovery and materials science, positions it as a key molecule for future research endeavors. As scientific advancements continue to unfold, this compound will undoubtedly play an increasingly significant role in shaping innovative solutions across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:40217-31-0)
A1160822
Purity:99%/99%/99%/99%
はかる:1g/5g/10g/25g
Price ($):201.0/390.0/466.0/693.0